2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one
Description
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-amino-1-(3-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
HZMGJKJMEKGIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde and nitromethane.
Nitroaldol (Henry) Reaction: The 3-fluoro-4-methylbenzaldehyde undergoes a nitroaldol reaction with nitromethane in the presence of a base such as potassium hydroxide to form 3-fluoro-4-methyl-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-fluoro-4-methylphenylacetic acid.
Reduction: Formation of 2-amino-1-(3-fluoro-4-methylphenyl)ethanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluoro and methyl groups can influence its binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Lipophilicity : The methyl group in the target compound increases lipophilicity relative to unsubstituted phenyl analogs but less so than brominated compounds like bk-2C-B .
- Pharmacophore Diversity : Piperazinyl derivatives (e.g., compound 23) exhibit enhanced binding to CNS receptors due to the piperazine moiety, a feature absent in the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s lower molecular weight and moderate LogP suggest better aqueous solubility than bk-2C-B but reduced membrane permeability compared to piperazine-containing analogs .
- Fluorine’s electronegativity may enhance crystalline stability, a property critical for formulation .
Pharmacological and Toxicological Profiles
Q & A
Q. What are the standard synthetic routes for 2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one?
- Methodological Answer : The synthesis typically involves a two-step process: (i) Friedel-Crafts acylation to introduce the ketone group onto the aromatic ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . (ii) Reductive amination to convert the ketone to an amine group, often employing sodium cyanoborohydride (NaBH₃CN) or ammonium acetate in methanol/ethanol under controlled pH (6–7) and temperature (50–70°C) . Solvents like ethanol or methanol are critical for reactant solubility, and reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine/ketone functionalities; IR for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : For unambiguous structural determination, using software like SHELXL for refinement .
Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What solvents and conditions are optimal for its synthesis?
- Methodological Answer :
- Solvents : Methanol or ethanol for reductive amination due to their polarity and ability to stabilize intermediates; dichloromethane (DCM) or toluene for Friedel-Crafts acylation .
- Conditions :
- Temperature: 0–5°C during acylation to prevent side reactions; 50–70°C for amination .
- pH: Maintained at 6–7 using acetic acid or ammonium acetate buffers during amination to avoid decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying substituents on the phenyl ring?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -F) may slow Friedel-Crafts acylation due to reduced ring activation. Use kinetic studies (e.g., in situ IR) to monitor reaction progress .
- Steric Hindrance : Bulky substituents (e.g., -CH₃) at the 4-position may require longer reaction times. Optimize catalyst loading (e.g., AlCl₃ at 1.2–1.5 eq.) .
- Statistical Analysis : Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent ratio) affecting yield .
Q. What strategies optimize enantiomeric purity in derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP with palladium for asymmetric reductive amination .
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers; validate purity via circular dichroism (CD) .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to enhance selectivity .
Q. How can researchers analyze interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs) .
- Molecular Dynamics (MD) Simulations : Use docking software (e.g., AutoDock Vina) to predict binding modes, guided by crystallographic data from related compounds .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
